1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751963
InChI: InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25+
SMILES: CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Molecular Formula: C27H27NO3S
Molecular Weight: 445.6 g/mol

1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)

CAS No.:

Cat. No.: VC13751963

Molecular Formula: C27H27NO3S

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) -

Specification

Molecular Formula C27H27NO3S
Molecular Weight 445.6 g/mol
IUPAC Name [(E)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate
Standard InChI InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25+
Standard InChI Key LOCXTTRLSIDGPS-AZPGRJICSA-N
Isomeric SMILES CCCCCC/C(=N\OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
SMILES CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Canonical SMILES CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) is defined by the molecular formula C₂₇H₂₇NO₃S and a molar mass of 445.57 g/mol . Its structure integrates three distinct moieties:

  • A phenylthio group (-S-C₆H₅) attached to a central phenyl ring, enhancing electron delocalization.

  • An octanedione backbone providing conformational flexibility.

  • An O-benzoyloxime functional group responsible for UV-triggered radical generation.

The compound typically presents as a white to light yellow crystalline powder with a predicted density of 1.11±0.1 g/cm³ and a boiling point exceeding 590°C . Its solubility profile favors polar aprotic solvents such as tetrahydrofuran and dimethylformamide, critical for formulation compatibility.

Spectroscopic and Physical Properties

Key spectroscopic identifiers include:

  • InChI Key: LOCXTTRLSIDGPS-UHFFFAOYSA-N

  • SMILES: C(C1=CC=C(SC2=CC=CC=C2)C=C1)(=O)C(=NOC(=O)C1=CC=CC=C1)CCCCCC

Thermogravimetric analysis reveals stability up to 200°C, ensuring compatibility with high-temperature processing.

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis follows a multi-step sequence:

  • Benzaldehyde Oxidation: Benzene derivatives undergo catalytic oxidation to yield benzaldehyde precursors.

  • Bromination: Introduction of bromine at the para-position forms 4-bromobenzaldehyde.

  • Thioether Formation: Reaction with thiophenol introduces the phenylthio group.

  • Oxime Formation: Condensation with hydroxylamine derivatives generates the O-benzoyloxime moiety.

Process optimization focuses on minimizing byproducts through controlled reaction stoichiometry and palladium-catalyzed coupling steps.

Manufacturing Considerations

Large-scale production requires stringent control over:

  • Oxygen exclusion to prevent premature radical formation.

  • Temperature modulation during exothermic oxime formation.

  • Crystallization conditions to ensure particle size uniformity for consistent UV absorption .

Photochemical Mechanism and Kinetic Behavior

Radical Generation Under UV Irradiation

Upon UV exposure (λ = 250–400 nm), the O-benzoyloxime group undergoes Norrish Type I cleavage, producing benzoyloxy and iminyl radicals :
C27H27NO3ShνC6H5C(O)O+N=O-C21H23S\text{C}_{27}\text{H}_{27}\text{NO}_3\text{S} \xrightarrow{h\nu} \text{C}_6\text{H}_5\text{C(O)O}^\cdot + ^\cdot\text{N=O-C}_{21}\text{H}_{23}\text{S}

These radicals initiate acrylate/methacrylate polymerization by abstracting hydrogen atoms from monomer substrates.

Oxygen Inhibition Resistance

Comparative studies with 1-hydroxycyclohexyl phenyl ketone (HCK) demonstrate superior oxygen tolerance :

PhotoinitiatorC=C Conversion (Air)Dark Polymerization Enhancement
OXE-010.78 ± 0.020.04 ± 0.01
HCK0.65 ± 0.03Not observed

Data derived from real-time FT-IR monitoring of diurethane dimethacrylate polymerization .

This phenomenon arises from:

  • Reduced oxygen diffusion through rapidly forming polymer networks.

  • Stabilization of persistent radicals at the reaction front.

Industrial and Technological Applications

Advanced Photoresists

Incorporation into UV-curable photoresists enables submicron patterning for semiconductor manufacturing. Key performance metrics include:

  • Resolution: <100 nm linewidths.

  • Sensitivity: 3–5 mJ/cm² dosage requirements .

Display Technologies

As a critical component in LCD spacer materials, the compound ensures:

  • Precise cell gap control (3–5 μm tolerance).

  • Thermal stability up to 250°C during panel assembly.

Dielectric and Insulating Layers

Formulations containing 2–5 wt% 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) achieve:

  • Dielectric constants (k) < 2.6.

  • Breakdown voltages > 300 V/μm.

Future Research Directions

Hybrid Photoinitiator Systems

Ongoing studies explore synergistic effects with iodonium salts to achieve:

  • 90% monomer conversion at sub-1 mJ/cm² doses.

  • Compatibility with 365 nm LED curing systems.

Biodegradable Formulations

Functionalization with ester linkages may enable enzymatic degradation of cured polymers, addressing environmental concerns.

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